molecular formula C12H17NO2 B8297059 Ethyl 3,5-diethylpyridine-4-carboxylate

Ethyl 3,5-diethylpyridine-4-carboxylate

Cat. No.: B8297059
M. Wt: 207.27 g/mol
InChI Key: JBZWTWWIGRKESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-diethylpyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3,5-diethylpyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-4-9-7-13-8-10(5-2)11(9)12(14)15-6-3/h7-8H,4-6H2,1-3H3

InChI Key

JBZWTWWIGRKESZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1C(=O)OCC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,5-dibromopyridine-4-carboxylate (5.98 g, 19.35 mmol) in anhydrous dioxane (40 mL) was added at room temperature (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (424 mg, 0.580 mmol). Diethylzinc (3.58 g, 23.8 mL, 28.95 mmol, 15% solution in toluene) was then added dropwise. The reaction mixture was heated at 70° C. for 45 minutes, then cooled to room temperature and quenched with MeOH. The resulting mixture was extracted with ethyl acetate (2×100 mL), washed with water, 0.1 N HCl, and brine. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated, and the residue was purified by CombiFlash using 0-30% ethyl acetate in hexane to provide ethyl 3,5-diethylpyridine-4-carboxylate as a pale yellow oil (2.2 g, 54.8% yield); 1H NMR (400 MHz, CDCl3): δ 1.23 (t, 6H), 1.40 (t, 3H), 2.64 (q, 4H), 4.44 (q, 2H), 8.36 (s, 2H), M+ 208.5; M+ 180.2.
Quantity
5.98 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step Two

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